molecular formula C30H30N2O4S B3648746 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-ethyl-6-methylphenyl)benzamide

2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-ethyl-6-methylphenyl)benzamide

Cat. No.: B3648746
M. Wt: 514.6 g/mol
InChI Key: RRALAMDWCHKMBJ-UHFFFAOYSA-N
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Description

The compound “2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-ethyl-6-methylphenyl)benzamide” is a complex organic molecule. It contains several functional groups, including a benzyl group, a methoxyphenyl group, a sulfonyl group, and an amide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The benzyl group, the methoxyphenyl group, and the 2-ethyl-6-methylphenyl group are all aromatic and would contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions . The sulfonyl group could react with nucleophiles, and the amide group could undergo hydrolysis under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. It’s likely to be a solid at room temperature, given its molecular weight . Its solubility would depend on the specific solvent used.

Properties

IUPAC Name

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2-ethyl-6-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O4S/c1-4-24-14-10-11-22(2)29(24)31-30(33)27-15-8-9-16-28(27)32(21-23-12-6-5-7-13-23)37(34,35)26-19-17-25(36-3)18-20-26/h5-20H,4,21H2,1-3H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRALAMDWCHKMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-ethyl-6-methylphenyl)benzamide
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2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-ethyl-6-methylphenyl)benzamide
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2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-ethyl-6-methylphenyl)benzamide
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2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-ethyl-6-methylphenyl)benzamide
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2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-ethyl-6-methylphenyl)benzamide
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2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-ethyl-6-methylphenyl)benzamide

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